PHCCC(4Me) PHCCC(4Me)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674229
InChI: InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16-
SMILES:
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol

PHCCC(4Me)

CAS No.:

Cat. No.: VC16674229

Molecular Formula: C18H16N2O3

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

PHCCC(4Me) -

Specification

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
IUPAC Name (7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide
Standard InChI InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16-
Standard InChI Key VKCTUZKPBYSTDW-SILNSSARSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N\O)/C4=CC=CC=C4O3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

PHCCC(4Me) features a cyclopropane-fused chromene core substituted with a hydroxyimino group at position 7 and a 4-methylphenylcarboxamide moiety at position 1a. The E configuration of the hydroxyimino group is critical for its receptor-binding activity . The three-dimensional structure, accessible via PubChem’s interactive model , reveals a planar chromene ring system stabilized by intramolecular hydrogen bonding between the hydroxyimino oxygen and the carboxamide nitrogen.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight308.33 g/mol
IUPAC Name(7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide
SMILESO=C(NC1=CC=C(C=C1)C)C23CC2/C(C4=C(C=CC=C4)O3)=N\O
Topological Polar Surface Area (TPSA)70.92 Ų
LogP (Partition Coefficient)2.96

Synthesis and Chemical Stability

Synthetic Pathways

While detailed synthetic protocols remain proprietary, PHCCC(4Me) is synthesized via multi-step organic reactions typical of chromene derivatives. A plausible route involves:

  • Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using dichlorocarbene or transition metal catalysts .

  • Chromene Formation: Acid-catalyzed cyclization of a phenolic precursor to construct the fused chromene system.

  • Functionalization: Introduction of the hydroxyimino and 4-methylphenylcarboxamide groups through nucleophilic substitution or condensation reactions .

Pharmacological Profile

Receptor Modulation Mechanisms

PHCCC(4Me) exhibits dual activity at metabotropic glutamate receptors:

  • mGluR2 Negative Allosteric Modulation: Inhibits mGluR2 signaling with an IC₅₀ of 1.5 μM, potentially augmenting excitatory neurotransmission .

  • mGluR3 Positive Allosteric Modulation: Enhances mGluR3 activity with an EC₅₀ of 8.9 μM, promoting neuroprotective pathways .

Table 2: Receptor Affinity and Activity

ReceptorActivity TypeIC₅₀/EC₅₀Functional Outcome
mGluR2Negative Allosteric1.5 μMReduced Gi/o signaling
mGluR3Positive Allosteric8.9 μMEnhanced Gq/11 signaling

Selectivity and Off-Target Effects

PHCCC(4Me) demonstrates >100-fold selectivity for mGluR2/3 over other mGluR subtypes (e.g., mGluR4, mGluR5) . No significant binding to ionotropic glutamate receptors (NMDA, AMPA) has been reported .

Research Applications

Neurological Disease Models

  • Neuroprotection: By enhancing mGluR3 activity, PHCCC(4Me) attenuates glutamate-induced excitotoxicity in in vitro neuronal cultures .

  • Anxiety and Depression: Preclinical models suggest that mGluR2 inhibition may reduce anxiety-like behaviors, though in vivo studies remain limited .

Signal Transduction Studies

PHCCC(4Me) is utilized to dissect mGluR2/3 coupling to downstream effectors, including adenylate cyclase and phospholipase C .

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